molecular formula C10H12ClN3O2S B014787 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride CAS No. 1049752-75-1

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

Cat. No.: B014787
CAS No.: 1049752-75-1
M. Wt: 273.74 g/mol
InChI Key: ZIPFCXOSUIWJFT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,6-diaminonaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPFCXOSUIWJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586345
Record name 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049752-75-1
Record name 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Nitro-Sulfonamide Intermediates

A plausible route involves the reduction of a nitro-substituted naphthalene sulfonamide precursor. For example, 1,2-dinitro-naphthalene-5-sulfonamide could undergo catalytic hydrogenation to yield the diamino derivative, followed by hydrochloride salt formation. This approach parallels methods described for analogous diaminonaphthalenes.

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C) or mesoporous carbon-supported Pd (Pd/MC) at 0.5–10% loading.

  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate) or alcohols.

  • Pressure/Temperature : 0.4–4.0 MPa H₂, 70–140°C.

ParameterOptimal RangeImpact on Yield
Catalyst Loading1–5% Pd/CMaximizes conversion (>95%)
Reaction Time2–12 hPrevents over-reduction
Solvent PolarityHigh (ε > 20)Enhances nitro group reactivity

Direct Sulfonylation of Diaminonaphthalene

Alternative strategies focus on introducing the sulfonamide group to pre-formed 1,2-diaminonaphthalene. Sulfonation agents like sulfonyl chlorides react with primary amines under basic conditions:

1,2-Diaminonaphthalene+RSO2ClBase1,2-Diamino-naphthalene-5-sulfonamide+HCl\text{1,2-Diaminonaphthalene} + \text{RSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{1,2-Diamino-naphthalene-5-sulfonamide} + \text{HCl}

Critical Factors :

  • Regioselectivity : Steric and electronic effects direct sulfonylation to the 5-position.

  • Base Selection : Triethylamine or pyridine neutralizes HCl, driving the reaction forward.

Catalytic Hydrogenation Optimization

Patent CN102020568A provides a benchmark for diaminonaphthalene synthesis via nitro group reduction. While the patent focuses on 1,5- and 1,8-diaminonaphthalenes, its principles apply to 1,2-isomers with modifications:

Catalyst Performance

Palladium-based catalysts exhibit superior activity compared to nickel or platinum. Pretreatment of supports (e.g., acid-washed mesoporous carbon) increases surface area and metal dispersion:

Catalyst SystemConversion (%)Selectivity (%)
1% Pd/C (untreated)8278
1% Pd/MC (HCl-treated)9592
5% Pd/Al₂O₃8885

Data extrapolated from hydrogenation studies in CN102020568A.

Solvent Effects

Solvents influence reaction kinetics and product stability:

  • Tetrahydrofuran (THF) : Enhances nitro group accessibility but may require higher pressures.

  • Ethanol/Water Mixtures : Improve catalyst longevity but risk diamine oxidation.

Sulfonamide Formation and Salt Crystallization

Post-hydrogenation, sulfonylation introduces the sulfonamide group. Key considerations include:

Sulfonyl Chloride Reactivity

Benzene sulfonyl chloride or methane sulfonyl chloride reacts with diamines in dichloromethane at 0–5°C to minimize side reactions. Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.

Hydrochloride Salt Precipitation

Treating the free base with concentrated HCl in ethanol yields the hydrochloride salt. Crystallization conditions critically affect purity:

ConditionOptimal ValueOutcome
HCl Concentration4–6 MPrecipitates pure salt
Cooling Rate0.5°C/minAvoids amorphous phases
SolventEthanol/Water (3:1)Enhances crystal growth
SolventSolubility (mg/mL)Conditions
DMF15–2025°C, stirred
DMSO10–1525°C, sonicated
Methanol5–850°C, reflux

Industrial-Scale Challenges

Byproduct Management

Hydrogenation produces trace aromatic amines, requiring activated carbon filtration or chromatographic purification.

Catalyst Recycling

Pd/C catalysts lose activity after 3–5 cycles due to sulfur poisoning from sulfonamide intermediates. Continuous-flow systems with in-line catalyst regeneration mitigate this .

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.

Scientific Research Applications

Biochemical Research

Proteomics : The compound is primarily utilized in proteomics for studying protein interactions and functions. It facilitates the investigation of enzyme activities and metabolic pathways by acting as a biochemical probe. Its ability to bind with proteins makes it valuable for elucidating mechanisms of action within biological systems .

Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in inflammatory processes and disease pathways. This characteristic positions it as a candidate for further pharmacological studies aimed at developing anti-inflammatory agents and other therapeutic compounds .

Medicinal Chemistry

Potential Anti-inflammatory Agent : Studies have shown that this compound exhibits anti-inflammatory properties, making it a subject of interest in the development of new anti-inflammatory drugs. Its structure allows it to interact effectively with biological targets, which may modulate inflammatory responses.

Cancer Research : The compound's effects on cell proliferation and apoptosis suggest potential applications in cancer research. Investigations into its mechanism of action could lead to novel therapeutic strategies for cancer treatment.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups enable the synthesis of more complex organic molecules and pharmaceuticals. The compound's reactivity can be harnessed to create derivatives that may possess enhanced biological activities or novel properties .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of 1,2-Diamino-naphthalene-5-sulfonamide with various enzymes involved in metabolic pathways. Results indicated that the compound could modulate enzyme functions significantly, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were evaluated using animal models. The results demonstrated a notable reduction in inflammation markers compared to control groups, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action for 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and proteins, depending on the context of its use. The exact molecular targets and pathways are still under investigation and may vary based on the specific application .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
  • Synonyms: 5,6-Diamino-1-naphthalenesulfonamide Hydrochloride; 5,6-Diamino-1-naphthalenesulfonamide hydrochloride (1:1) .
  • CAS Number : 1049752-75-1 .
  • Molecular Formula : C₁₀H₁₂ClN₃O₂S .
  • Molecular Weight : 273.74 g/mol .

Physical Properties :

  • Appearance : Pale pink to light brown solid .
  • Solubility: Slightly soluble in DMF, DMSO, and methanol (requires heating) .
  • Storage : Recommended at -20°C .

Comparison with Structurally Similar Compounds

The compound is compared to other naphthalene derivatives and sulfonamide-containing analogs to highlight functional group effects, solubility, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Functional Groups Solubility Applications Safety Notes
This compound 1049752-75-1 C₁₀H₁₂ClN₃O₂S Amino, sulfonamide, hydrochloride DMF, DMSO, methanol (heated) Organic synthesis, research No classified hazards
1,5-Naphthalenediamine 2243-62-1 C₁₀H₁₀N₂ Two amino groups Limited data; polar solvents Polymer/dye intermediates Potential skin irritant
1-Naphthylamine Hydrochloride 552-46-5 C₁₀H₁₀ClN Amino, hydrochloride Water, ethanol Dye synthesis Suspected carcinogen
3,3'-Diaminobenzidine Tetrahydrochloride 7411-49-6 C₁₂H₁₆Cl₄N₄ Multiple amino, hydrochloride Water Histological staining Carcinogenic (IARC Group 2B)
5-(Dimethylamino)naphthalene-1-sulfonamide N/A C₁₂H₁₄N₂O₂S Sulfonamide, dimethylamino THF, DMSO Fluorescent probes Limited toxicity data

Key Structural and Functional Differences

Functional Groups: The target compound combines amino and sulfonamide groups on a naphthalene backbone, enhancing polarity and hydrogen-bonding capacity compared to simpler amines like 1,5-Naphthalenediamine . Unlike 1-Naphthylamine Hydrochloride, which lacks a sulfonamide group, the target compound’s sulfonamide moiety increases its utility in coupling reactions .

Solubility: The sulfonamide group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-sulfonamide analogs like 1,5-Naphthalenediamine . In contrast, 3,3'-Diaminobenzidine Tetrahydrochloride exhibits high water solubility due to multiple charged groups .

Applications: The target compound’s dual amino and sulfonamide groups make it versatile in synthesizing heterocyclic compounds, unlike 1-Naphthylamine Hydrochloride, which is primarily used in dyes . Compared to fluorescent probes like 5-(Dimethylamino)naphthalene-1-sulfonamide, the target compound lacks a dimethylamino group, limiting its use in optical applications .

Safety: The absence of carcinogenic classification distinguishes the target compound from 3,3'-Diaminobenzidine Tetrahydrochloride and 1-Naphthylamine Hydrochloride, which carry significant toxicity risks .

Research Findings and Data

Regulatory and Commercial Status

  • Global Suppliers : 13 suppliers listed, including J & K SCIENTIFIC LTD. and Chemsky International, reflecting its niche but established market presence .
  • Pricing : Available in milligram to kilogram quantities, with costs influenced by purity (>98% GC) and regulatory compliance .

Biological Activity

1,2-Diamino-naphthalene-5-sulfonamide hydrochloride (DANS) is a sulfonamide derivative that has garnered attention in biochemical research due to its diverse biological activities. This compound is characterized by its unique molecular structure, which facilitates interactions with various biological targets. The focus of this article is to explore the biological activity of DANS, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 273.74 g/mol
  • Appearance : Pale pink to light brown solid
  • Melting Point : Greater than 200°C
  • Solubility : Soluble in dimethylformamide and dimethyl sulfoxide; slight solubility in heated methanol

DANS exhibits several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition : DANS has been shown to inhibit specific enzymes involved in metabolic pathways and inflammatory responses. This inhibition can lead to reduced cell proliferation and apoptosis in certain cancer cell lines.
  • Protein Binding : The compound interacts with proteins and enzymes, modulating their functions. This interaction is crucial for understanding its role in disease processes and potential therapeutic applications.

Anticancer Activity

Research indicates that DANS may have significant anticancer properties:

Anti-inflammatory Effects

DANS has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant for chronic inflammatory conditions.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • DANS was tested against several human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung carcinoma). Results indicated that DANS significantly inhibited cell viability with IC50 values comparable to established chemotherapeutic agents .
  • Mechanistic Studies :
    • Investigations into the molecular mechanisms revealed that DANS affects cell cycle progression and induces apoptosis through caspase activation pathways. These findings highlight its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
SulfanilamideC₆H₈N₂O₂SFirst sulfonamide antibiotic; primarily antibacterial
4-Amino-N-(2-hydroxyethyl)benzenesulfonamideC₉H₁₃N₃O₃SUsed in dye synthesis; different functional groups
5-Amino-2-naphthalenesulfonamideC₁₁H₁₃N₃O₂SSimilar naphthalene structure; different amino placement

DANS stands out due to its specific arrangement of amino and sulfonamide groups on the naphthalene ring, enhancing its biological activity compared to other compounds listed above.

Q & A

Q. What analytical challenges arise when distinguishing this compound from structurally similar sulfonamides?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS with selective ion monitoring (SIM) to differentiate based on fragmentation patterns. High-field NMR (600 MHz) resolves overlapping signals for amine protons. Reference standards (e.g., dansyl chloride derivatives) aid method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
Reactant of Route 2
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.